molecular formula C15H20O4 B1262706 (1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid

(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid

Cat. No.: B1262706
M. Wt: 264.32 g/mol
InChI Key: LFDLVXYMKUPPOT-CYBUAMNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Green Chemical Synthesis

A study explored the synthesis of a series of novel compounds related to (1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid, using a green chemistry approach. This involved microwave irradiation and focused on synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, demonstrating an environmentally friendly method of compound formation (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Antimicrobial Applications

A significant application of related compounds is in antimicrobial activities. A study synthesized a series of compounds structurally similar to the one and evaluated them for antimicrobial properties against clinically isolated microorganisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Molecular Diversity in Synthesis

Another study focused on the molecular diversity of similar compounds, examining the reaction of various components to form different types of diazaspiro and dioxaspiro compounds. This research underlines the complexity and versatility of these types of chemical structures in synthesis processes (Han, Zheng, Zhang, & Yan, 2020).

Enantioselective Synthesis

Enantioselective synthesis methods for similar spiro compounds, including dioxaspiro[4.5]decane derivatives, have been explored, indicating their importance in creating substances with specific molecular orientations. Such approaches are crucial for developing pharmaceuticals and other specialized chemicals (Schwartz, Hayes, Kitching, & De Voss, 2005).

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19)/t8-,11-,15-/m0/s1

InChI Key

LFDLVXYMKUPPOT-CYBUAMNDSA-N

Isomeric SMILES

CCC1=C(C(=O)[C@H](C[C@@]12[C@@H](CCC2=O)C(=O)O)C)C

Canonical SMILES

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C

Synonyms

spirodionic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Reactant of Route 2
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Reactant of Route 3
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Reactant of Route 4
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Reactant of Route 5
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid
Reactant of Route 6
(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid

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